molecular formula C10H21N B1294601 N-tert-Butylcyclohexylamine CAS No. 51609-06-4

N-tert-Butylcyclohexylamine

Cat. No.: B1294601
CAS No.: 51609-06-4
M. Wt: 155.28 g/mol
InChI Key: MTEWAFVECQBILW-UHFFFAOYSA-N
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Description

N-tert-Butylcyclohexylamine is an organic compound with the molecular formula C10H21N. It is a cycloalkylamine that has garnered attention in the scientific community due to its unique physical and chemical properties. This compound is commonly used in the manufacture of pesticides, plasticizers, explosives, sweetening agents, and as intermediates in the pharmaceutical industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-tert-Butylcyclohexylamine can be synthesized through various methods. One common method involves the hydrogenation of the respective aromatic amine, such as 4-tert-butylaniline, using a catalyst like Rh/silica . The reaction typically takes place in a stirred tank reactor at elevated temperatures and pressures, with the solvent playing a crucial role in stabilizing intermediates and influencing the product distribution .

Industrial Production Methods: Industrial production of this compound often involves large-scale hydrogenation processes. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product . The process parameters, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions: N-tert-Butylcyclohexylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oximes or nitroso compounds.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed.

Major Products Formed:

    Oxidation: Formation of oximes or nitroso compounds.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted amines.

Scientific Research Applications

N-tert-Butylcyclohexylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a reagent in biochemical assays and studies involving amine functionalities.

    Medicine: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It is employed in the manufacture of pesticides, plasticizers, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-tert-Butylcyclohexylamine involves its interaction with various molecular targets and pathways. As an amine, it can act as a nucleophile, participating in various chemical reactions. Its effects are mediated through its ability to form stable complexes with metal ions and other reactive species, influencing reaction kinetics and product distribution .

Comparison with Similar Compounds

    N-tert-Butylhydroxylamine: Similar in structure but contains a hydroxyl group.

    N-tert-Butylcyclohexanamine: A closely related compound with similar applications.

    Cyclohexylamine: Lacks the tert-butyl group but shares similar chemical properties.

Uniqueness: N-tert-Butylcyclohexylamine is unique due to its tert-butyl group, which imparts steric hindrance and influences its reactivity and stability. This makes it particularly useful in applications requiring selective reactivity and stability under various conditions .

Properties

IUPAC Name

N-tert-butylcyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N/c1-10(2,3)11-9-7-5-4-6-8-9/h9,11H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTEWAFVECQBILW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90199558
Record name N-tert-Butylcyclohexylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90199558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51609-06-4
Record name N-(1,1-Dimethylethyl)cyclohexanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51609-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-tert-Butylcyclohexylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051609064
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-tert-Butylcyclohexylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90199558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-tert-butylcyclohexylamine
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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